3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine 3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1042511-23-8
VCID: VC5822039
InChI: InChI=1S/C11H14N4OS/c1-17-7-5-8(12)11-14-10(15-16-11)9-4-2-3-6-13-9/h2-4,6,8H,5,7,12H2,1H3
SMILES: CSCCC(C1=NC(=NO1)C2=CC=CC=N2)N
Molecular Formula: C11H14N4OS
Molecular Weight: 250.32

3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

CAS No.: 1042511-23-8

Cat. No.: VC5822039

Molecular Formula: C11H14N4OS

Molecular Weight: 250.32

* For research use only. Not for human or veterinary use.

3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine - 1042511-23-8

Specification

CAS No. 1042511-23-8
Molecular Formula C11H14N4OS
Molecular Weight 250.32
IUPAC Name 3-methylsulfanyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Standard InChI InChI=1S/C11H14N4OS/c1-17-7-5-8(12)11-14-10(15-16-11)9-4-2-3-6-13-9/h2-4,6,8H,5,7,12H2,1H3
Standard InChI Key VREJIROYSRZMLE-UHFFFAOYSA-N
SMILES CSCCC(C1=NC(=NO1)C2=CC=CC=N2)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 3-(methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. Its molecular formula is C₁₂H₁₆N₄OS, with a molar mass of 264.35 g/mol . The structure integrates three key components:

  • A 1,2,4-oxadiazole ring substituted at position 3 with a pyridin-2-yl group.

  • A propan-1-amine chain attached to position 5 of the oxadiazole.

  • A methylsulfanyl (SCH₃) group at position 3 of the propane chain.

Structural Analysis

The compound’s architecture combines aromatic and heterocyclic elements (Figure 1):

  • Oxadiazole Ring: A five-membered ring containing two nitrogen atoms and one oxygen atom. The 1,2,4-oxadiazole isomer is known for its stability and electronic properties, making it a common scaffold in drug design .

  • Pyridine Substituent: A six-membered aromatic ring with one nitrogen atom, contributing to π-π stacking interactions in biological systems .

  • Methylsulfanyl Group: A sulfur-containing moiety that enhances lipophilicity and may influence metabolic stability .

Table 1: Key Structural Features

ComponentRole in Structure
1,2,4-OxadiazoleCentral heterocyclic core
Pyridin-2-ylAromatic substituent at position 3
Propan-1-amineAlkylamine side chain
Methylsulfanyl (SCH₃)Thioether functional group

The stereoelectronic properties of the oxadiazole ring, such as its dipole moment and planarity, facilitate interactions with biological targets .

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Pyridine-2-carboxamidoxime, DCC, RTOxadiazole ring formation
23-Bromopropan-1-amine, K₂CO₃, DMFAmine side chain attachment
3CH₃SSCH₃, Cu(I) catalystMethylsulfanyl group introduction

Purification and Characterization

Post-synthesis, purification techniques such as column chromatography or recrystallization are employed. Structural confirmation relies on spectral data:

  • ¹H NMR: Signals for pyridine protons (δ 8.5–7.5 ppm), methylsulfanyl (δ 2.1 ppm), and amine protons (δ 1.5–2.0 ppm).

  • MS (ESI+): Molecular ion peak at m/z 264.35 [M+H]⁺ .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic methylsulfanyl and pyridine groups. Stability studies suggest susceptibility to oxidation at the thioether group under acidic conditions .

Table 3: Predicted Spectral Characteristics

TechniqueKey Features
IR (ATR)N-H stretch (3300 cm⁻¹), C=N (1600 cm⁻¹)
UV-Vis (MeCN)λₘₐₓ ≈ 270 nm (π→π* transition)
¹³C NMROxadiazole C=O (165 ppm), Pyridine C (125–150 ppm)

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